molecular formula C8H12BrFN2O B2399960 4-bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856084-61-1

4-bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B2399960
CAS No.: 1856084-61-1
M. Wt: 251.099
InChI Key: TVTIAWKEZSHILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the bromine substituent: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Ethoxymethylation: The ethoxymethyl group can be introduced via an alkylation reaction using ethoxymethyl chloride in the presence of a base such as potassium carbonate.

    Fluoroethylation: The fluoroethyl group can be introduced through a nucleophilic substitution reaction using 2-fluoroethyl bromide or 2-fluoroethyl tosylate in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution reactions: Products with different substituents replacing the bromine atom.

    Oxidation reactions: Products with additional oxygen-containing functional groups.

    Reduction reactions: Products with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

4-bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of bromine, ethoxymethyl, and fluoroethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-(methoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure with a methoxymethyl group instead of an ethoxymethyl group.

    4-bromo-3-(ethoxymethyl)-1-(2-chloroethyl)-1H-pyrazole: Similar structure with a chloroethyl group instead of a fluoroethyl group.

    4-chloro-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

4-bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is unique due to the specific combination of bromine, ethoxymethyl, and fluoroethyl substituents, which confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for various applications.

Properties

IUPAC Name

4-bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrFN2O/c1-2-13-6-8-7(9)5-12(11-8)4-3-10/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTIAWKEZSHILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1Br)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.